REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6](F)[N:5]=1.[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH2:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([O:19][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:5]=1 |f:0.1|
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Name
|
|
Quantity
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1.14 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
70 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)O
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
NC1=NC(=CC(=N1)F)F
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
this mixture was stirred at 100° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After it had been cooled to 40° C.
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Type
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STIRRING
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Details
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the mixture was then stirred at 100° C. for 5 hours
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Duration
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5 h
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Type
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FILTRATION
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Details
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a little precipitate was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under 1 mbar at a bath temperature of 150° C
|
Type
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CUSTOM
|
Details
|
The viscous residue obtained in this way
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Type
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CUSTOM
|
Details
|
to crystallize by trituration with cyclohexane
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |